molecular formula C12H21NO2 B13629189 Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Cat. No.: B13629189
M. Wt: 211.30 g/mol
InChI Key: YXGUDWIRHFXJOI-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure where a cyclohexane ring is fused to a cyclobutane ring at a single carbon atom (spiro[3.4]octane core). The molecule includes an ethyl ester group and an aminomethyl substituent at the 2-position of the spiro system. Such spiro scaffolds are valued in medicinal chemistry for their conformational rigidity, which enhances target binding affinity and metabolic stability compared to linear analogs .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-10(14)12(9-13)7-11(8-12)5-3-4-6-11/h2-9,13H2,1H3

InChI Key

YXGUDWIRHFXJOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCCC2)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate generally involves the construction of the spirocyclic core followed by introduction of the aminomethyl group and ester functionality. The key steps include:

  • Formation of the spirocyclic ring system, often via cyclization reactions or ring expansion.
  • Functional group transformations to install the aminomethyl substituent.
  • Esterification or introduction of the ethyl carboxylate moiety.

Reported Synthetic Routes

Base-Mediated Cyclization Using Potassium tert-Butoxide

One of the most detailed and reproducible methods involves the use of potassium tert-butoxide as a strong base to promote cyclization and subsequent functionalization in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide.

  • Procedure:

    • Potassium tert-butoxide is added portionwise to a stirred solution of ethyl carbamate in N,N-dimethylformamide at room temperature.
    • After stirring for 1 hour, a solution of ethyl 1-oxaspiro[2.5]octane-6-carboxylate is added.
    • The mixture is heated at 130 °C for approximately 18 hours.
    • The reaction mixture is then quenched, extracted, dried, and concentrated to yield a crude product mixture.
    • Purification by silica gel chromatography yields the target compound along with isomeric intermediates.
  • Yields:

    • The reaction affords the desired compound in approximately 44–75% yield depending on the batch and purification method.
  • Notes:

    • The reaction proceeds via intermediates such as ethyl trans-2-oxo-1-oxa-3-azaspiror[4.5]decane-8-carboxylate and its cis isomer.
    • The product is typically obtained as a mixture of cis and trans isomers in a 6:4 ratio.
Use of Trimethylsulfoxonium Iodide and Potassium tert-Butoxide
  • Procedure:

    • A mixture of trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide is stirred overnight with ethyl 4-oxocyclohexanecarboxylate.
    • The reaction mixture is poured into water and extracted with diethyl ether.
    • The organic phase is dried and evaporated to yield ethyl 1-oxaspiro[2.5]octane-6-carboxylate, an important intermediate for subsequent transformations.
  • Yield:

    • Approximately 65% yield of the intermediate is reported.
  • Significance:

    • This intermediate is a key building block for the synthesis of this compound, enabling further functionalization steps.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Potassium tert-butoxide + ethyl carbamate N,N-dimethylformamide Room temp 1 hour - Formation of reactive base complex
2 Addition of ethyl 1-oxaspiro[2.5]octane-6-carboxylate N,N-dimethylformamide 130 °C 18 hours 44–75 Cyclization and formation of spirocyclic aminomethyl ester
3 Quenching with saturated NaCl, extraction with ethyl acetate - - - - Workup and isolation of crude product
4 Silica gel chromatography Cyclohexane:AcOEt Ambient - - Purification to separate isomers and impurities

Isomeric Considerations

  • The synthesis typically yields a mixture of cis and trans isomers of the spiro compound.
  • The ratio is approximately 6:4 cis/trans, which can be separated by chromatographic techniques.
  • Isomeric purity may be critical depending on the intended application of the compound.

Alternative Synthetic Routes and Patents

  • Patents describe related azacyclic spiro compounds and their preparation, which might provide alternative synthetic pathways or modifications to the core spiro structure.
  • However, direct detailed synthetic procedures for this compound are primarily based on the potassium tert-butoxide-mediated cyclization approach.

Summary Table of Key Preparation Data

Parameter Details
Starting Materials Ethyl carbamate, ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Key Reagent Potassium tert-butoxide
Solvents N,N-dimethylformamide, dimethyl sulfoxide
Reaction Temperature Room temperature for base formation; 130 °C for cyclization
Reaction Time 1 hour for base formation; 18 hours for cyclization
Yield 44–75% depending on batch and purification
Product Isomers Mixture of cis and trans isomers (approx. 6:4 ratio)
Purification Method Silica gel chromatography with cyclohexane/ethyl acetate solvent system
Intermediate Isolation Ethyl 1-oxaspiro[2.5]octane-6-carboxylate isolated in 65% yield prior to aminomethylation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the compound "Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate" are not available within the provided search results, some potential applications and related information can be gathered.

Scientific Research Applications
This compound is described as a valuable compound for various research and industrial applications due to its uniqueness.

Spiro Compounds in General

  • KRAS, HRAS, and NRAS Modulation:
    • Spiro compounds can modulate KRAS, HRAS, and NRAS G12C mutant proteins. These compounds act as electrophiles, forming a covalent bond with the cysteine residue at position 12 of KRAS, HRAS, or NRAS G12C mutant proteins .
    • They can be used for treating diseases or conditions such as cancer .
    • These compounds can regulate the activity of KRAS, HRAS, or NRAS G12C mutant proteins and inhibit cell population proliferation .
  • AM2 Receptor Inhibition:
    • Heterocyclic spiro-compounds can act as AM2 receptor inhibitors .
    • Selective AM2 receptor inhibition may provide therapeutic benefits, such as an anti-cancer effect, with minimal impact on AM1 receptor-mediated physiological effects .
    • These compounds can be used in the treatment of proliferative diseases, such as pancreatic, colorectal, breast, and lung cancer .
    • They may also prevent or inhibit cancer progression by preventing or inhibiting cancer cell migration and/or metastasis .
  • β-Lactam Antibiotics:
    • Spirocyclopropane units have been introduced into β-lactam antibiotics to modify their reactivity with biological systems .
    • The spirocyclopropane moiety can influence the conformational constraint of a molecule and its biological activity .
    • Spirocyclopropanes can be introduced on the five-membered ring in penicillin derivatives, carbapenems, and azapenames .
    • They can also be spirofused to the β-lactam ring in penem and cephem systems .
    • The introduction of a spirocyclopropane ring can give the system additional strain, which is expected to be released during interaction with transpeptidases .

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate and related compounds:

Compound Name Spiro System Substituent Position/Group Molecular Weight (g/mol) Key Features Reference
This compound (Target) [3.4]octane 2-(aminomethyl), 2-(ethyl ester) Not explicitly provided Conformational rigidity; potential CNS activity N/A
Ethyl (6S)-6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate [3.4]octane 6-(piperazine), 2-(ethyl ester) 429.2 M4 receptor modulation (EC50 = 3600 nM)
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate [3.3]heptane 2-(aminomethyl), 2-(methyl ester) 183.25 Smaller spiro system; reduced steric bulk
tert-Butyl 6-(aminomethyl)-6-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate [3.4]octane 6-(aminomethyl), 2-(tert-butyl ester), 5-oxa 260.98 Oxygen heteroatom; tert-butyl protection
tert-Butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide [3.4]octane 8-amino, 5-thia, sulfone Not provided Sulfur inclusion; sulfone group

Key Observations :

  • Substituent Position : Substituents at the 6-position (e.g., piperazine in ) are common in receptor-targeted analogs, while the 2-position (target compound) may influence steric and electronic interactions.
  • Heteroatoms : Oxygen (5-oxa) or sulfur (5-thia) in the spiro ring alters polarity and metabolic stability .

Physicochemical Properties

  • Solubility : tert-Butyl-protected spiro compounds (e.g., ) exhibit lower aqueous solubility than ethyl/methyl esters due to increased hydrophobicity.
  • Metabolic Stability : The spiro[3.4]octane core resists cytochrome P450 oxidation compared to linear amines, as inferred from tert-butyl 5-thia analogs .

Biological Activity

Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a compound belonging to the Mannich base class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other therapeutic implications.

Overview of Mannich Bases

Mannich bases are formed through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. These compounds are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structure-activity relationship (SAR) of Mannich bases indicates that modifications can significantly influence their biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various Mannich bases. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundHeLa (cervical)TBDInduction of apoptosis via caspase activation
Similar Mannich BaseHepG2 (liver)TBDCell cycle arrest and apoptosis
Similar Mannich BaseA549 (lung)TBDROS generation and mitochondrial dysfunction

The mechanisms of action typically involve the induction of apoptosis through pathways that include the activation of caspases and alterations in mitochondrial membrane potential. For example, compounds have been shown to increase intracellular calcium levels and reactive oxygen species (ROS), leading to cell death in a concentration-dependent manner .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that Mannich bases possess significant antibacterial and antifungal properties:

Microorganism Activity Reference
Staphylococcus aureus (Gram-positive)Inhibition observed
Escherichia coli (Gram-negative)Moderate inhibition
Candida albicans (fungi)Effective against strains

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that similar spiro compounds exhibited significant cytotoxicity against human leukemia cells. The research indicated that these compounds could induce apoptosis by increasing caspase-3 activity and modulating the expression of Bcl-2 family proteins .
  • Antiparasitic Activity : Another investigation into diazaspiro[3.4]octane derivatives revealed activity against multiple stages of Plasmodium falciparum, the causative agent of malaria. This highlights the potential for these compounds in treating parasitic infections .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate?

The synthesis typically involves multi-step strategies, starting with spirocyclic intermediates such as tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Key steps include:

  • Suzuki coupling using [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate to introduce aryl/heteroaryl groups .
  • Deprotection of tert-butyl groups with trifluoroacetic acid (TFA), followed by functionalization with reagents like 1-chloroethyl ethyl carbonate to install the ethyl carboxylate moiety .
  • Aminomethylation via reductive amination or nucleophilic substitution to introduce the aminomethyl group at the spirocyclic core .

Q. What analytical techniques are used to confirm the structure of this compound?

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for verifying spirocyclic geometry and substituent positions. For example, splitting patterns in bicyclic systems (e.g., cyclopropane protons) provide stereochemical insights .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for intermediates like tert-butyl-protected derivatives .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives, though this requires high-purity samples .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling in the synthesis of this compound?

  • Catalyst selection : The use of [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) enhances coupling efficiency for sterically hindered spirocyclic substrates compared to traditional Pd catalysts .
  • Base and solvent : Potassium carbonate in a polar aprotic solvent (e.g., DMF or dioxane) balances reactivity and stability. Elevated temperatures (80–100°C) improve yields for electron-deficient coupling partners .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product while minimizing decomposition .

Q. How can stereochemical challenges in synthesizing the spirocyclic core be addressed?

  • Chiral resolution : Racemic mixtures (e.g., ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives) are separated using chiral HPLC columns or via diastereomeric salt formation with chiral acids .
  • Asymmetric catalysis : Chiral ligands in key steps (e.g., cyclopropanation or aminomethylation) can induce enantioselectivity, though this requires empirical optimization .

Q. What strategies mitigate side reactions during tert-butyl deprotection?

  • Controlled TFA stoichiometry : Excess TFA can lead to ester hydrolysis; using 2–3 equivalents minimizes this risk .
  • Low-temperature workup : Quenching the reaction at 0–5°C reduces acid-mediated decomposition of the aminomethyl group .
  • Alternative protecting groups : Benzyl or Alloc groups (e.g., benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate) may offer milder deprotection conditions but require compatibility testing .

Q. How can researchers resolve contradictions in yield data from different synthetic methods?

  • Parameter standardization : Compare reactions under identical conditions (temperature, catalyst loading, solvent) to isolate variables .
  • Intermediate purity analysis : LC-MS or 1H^{1}\text{H}-NMR of intermediates (e.g., tert-butyl-protected precursors) identifies impurities affecting downstream steps .
  • Mechanistic studies : Kinetic profiling of deprotection or coupling steps clarifies rate-limiting factors .

Q. How to design bioactivity assays for this compound?

  • Structural analogs : Test spirocyclic derivatives (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) for receptor-binding activity using fluorescence polarization or SPR assays .
  • Functional groups : The aminomethyl and carboxylate moieties suggest potential as a protease inhibitor scaffold; use FRET-based enzymatic assays to evaluate inhibition .
  • In silico docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs, guiding empirical testing .

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